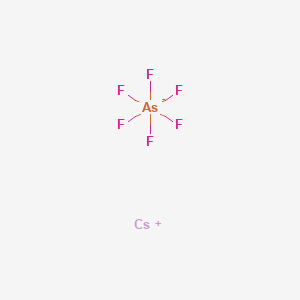
1-Amino-3-nitroadamantane
Vue d'ensemble
Description
1-Amino-3-nitroadamantane is an organic compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol . It is a derivative of adamantane, characterized by the presence of an amino group at the first position and a nitro group at the third position on the adamantane framework.
Applications De Recherche Scientifique
1-Amino-3-nitroadamantane has several scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of Vildagliptin, an antidiabetic drug that inhibits dipeptidyl peptidase 4 (DPP-4).
Antioxidant Research: Derivatives of this compound exhibit antioxidant properties, making them useful in pharmacological research to develop treatments that protect cells from oxidative stress.
Mécanisme D'action
Target of Action
The primary target of 1-Amino-3-nitroadamantane is Dipeptidyl Peptidase 4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism, making it a crucial target for antidiabetic drugs .
Mode of Action
This compound interacts with DPP-4, inhibiting its activity . This inhibition results in an increase in the levels of incretin hormones, which stimulate insulin secretion and inhibit glucagon release. This leads to a decrease in blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 affects the incretin hormone pathway. Incretin hormones, such as GLP-1 and GIP, are released by the intestine in response to food intake. They enhance insulin secretion from pancreatic beta cells. By inhibiting DPP-4, this compound prevents the degradation of these hormones, enhancing their insulinotropic effects .
Pharmacokinetics
As an intermediate in the synthesis of vildagliptin , it may share some pharmacokinetic properties with this drug. Vildagliptin is rapidly absorbed and extensively distributed in the body. It is primarily excreted in the urine .
Result of Action
The molecular effect of this compound is the inhibition of DPP-4, leading to increased levels of incretin hormones . This results in enhanced insulin secretion and reduced glucagon release, leading to a decrease in blood glucose levels . On a cellular level, this can lead to improved function of pancreatic beta cells and potentially other beneficial effects on the cardiovascular system .
Analyse Biochimique
Biochemical Properties
1-Amino-3-nitroadamantane is a reducing agent, which means that it can reduce other molecules by donating electrons. This property allows it to act as an antioxidant, scavenging free radicals and preventing them from causing damage to cells. It is also a useful intermediate for the synthesis of Vildagliptin, a potent and selective dipeptidyl peptidase 4 inhibitor, used as an antidiabetic drug .
Cellular Effects
Molecular Mechanism
Méthodes De Préparation
The synthesis of 1-Amino-3-nitroadamantane typically involves the nitration of adamantane derivatives followed by amination. One common method includes the following steps :
Nitration: Adamantane or its derivatives are subjected to nitration using a mixture of nitric acid and sulfuric acid at controlled temperatures (10-30°C). This step introduces the nitro group at the desired position.
Amination: The nitrated product is then treated with ammonia or an amine source under suitable conditions to replace the nitro group with an amino group, yielding this compound.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity, making the process more cost-effective and environmentally friendly .
Analyse Des Réactions Chimiques
1-Amino-3-nitroadamantane undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
1-Amino-3-nitroadamantane is unique due to its specific structural features and applications. Similar compounds include:
1-Amino-3-hydroxyadamantane: Differing by the presence of a hydroxyl group instead of a nitro group, this compound has distinct chemical properties and applications.
1,3-Adamantanediol: Featuring two hydroxyl groups, this compound is used in different industrial applications compared to this compound.
Vildagliptin Impurities: Various impurities of Vildagliptin, such as Vildagliptin Chloroacetyl Nitrile and Vildagliptin Imine Impurity, share structural similarities but differ in their specific functional groups and applications.
Propriétés
IUPAC Name |
3-nitroadamantan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c11-9-2-7-1-8(3-9)5-10(4-7,6-9)12(13)14/h7-8H,1-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRDMGWZTHMMAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B106961.png)




![2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol](/img/structure/B106973.png)
![methyl (3aS,4S,6R,6aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106975.png)


![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-[2-(formylamino)-4-thiazolyl]-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)-](/img/structure/B106985.png)



